Product packaging for Ethyl 2-((4-methoxybenzyl)oxy)acetate(Cat. No.:CAS No. 57938-80-4)

Ethyl 2-((4-methoxybenzyl)oxy)acetate

Cat. No.: B3145709
CAS No.: 57938-80-4
M. Wt: 224.25 g/mol
InChI Key: PYFQQGLYCKDALE-UHFFFAOYSA-N
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Description

Significance of the Methoxybenzyl Moiety in Advanced Synthetic Strategies

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols in organic synthesis. Its popularity stems from its relative stability under a range of reaction conditions and, more importantly, the specific and mild conditions under which it can be removed. This allows for the selective deprotection of a PMB-protected alcohol in the presence of other protecting groups, a crucial requirement in the synthesis of complex molecules with multiple functional groups.

The introduction of the PMB group is typically achieved through a Williamson ether synthesis, where an alkoxide reacts with p-methoxybenzyl chloride or bromide. This SN2 reaction is generally efficient and high-yielding.

The key advantage of the PMB group over a simple benzyl (B1604629) (Bn) group is its susceptibility to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively remove the PMB group in the presence of other functionalities like benzyl ethers, esters, and silyl (B83357) ethers. The electron-donating methoxy (B1213986) group facilitates the formation of a charge-transfer complex with the oxidant, leading to facile cleavage. This orthogonality is a cornerstone of modern protecting group strategy, enabling chemists to unmask specific hydroxyl groups at will during a synthetic sequence.

Furthermore, the PMB group can also be cleaved under acidic conditions, often more readily than a standard benzyl ether, providing an additional method for its removal. This dual reactivity profile enhances its versatility as a protective unit in advanced synthetic campaigns.

Contextualizing the Ethyl Acetate (B1210297) Functional Group in Versatile Chemical Transformations

The ethyl acetate functional group is a common ester moiety in organic chemistry, valued for its role as both a stable protecting group for carboxylic acids and a reactive handle for various chemical transformations. Ethyl esters are generally stable to a wide range of non-hydrolytic conditions, making them suitable for carrying through multi-step syntheses.

The reactivity of the ethyl acetate group is centered on the electrophilic nature of the carbonyl carbon. It can undergo a variety of nucleophilic acyl substitution reactions. For instance, hydrolysis, either acid- or base-catalyzed, will convert the ester back to the corresponding carboxylic acid and ethanol. Base-mediated hydrolysis, or saponification, is a common method for deprotection.

Beyond simple hydrolysis, the ethyl acetate group can participate in several other important reactions:

Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl group can be exchanged for a different alkyl group, allowing for the synthesis of a variety of esters.

Amidation: Reaction with amines can convert the ester into the corresponding amide, a fundamental transformation in the synthesis of peptides and other biologically active molecules.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Condensation Reactions: The α-protons of the acetate portion are weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in carbon-carbon bond-forming reactions, such as the Claisen condensation, to form β-keto esters.

This array of possible transformations makes the ethyl acetate group a versatile component in the design of synthetic routes, allowing for both protection and subsequent functional group manipulation. In the context of Ethyl 2-((4-methoxybenzyl)oxy)acetate, the ester provides a site for potential chain extension or conversion to other functional groups after the desired modifications have been made elsewhere in the molecule.

Overview of Research Trajectories for Alkoxybenzyl Ethers and Related Ester Derivatives

Research involving alkoxybenzyl ethers and their ester derivatives is primarily driven by their utility as building blocks and intermediates in the synthesis of more complex and often biologically active molecules. The strategic placement of the alkoxybenzyl ether allows for the temporary masking of a reactive hydroxyl group, while the ester functionality can be a precursor to a carboxylic acid, an alcohol, or a site for further molecular elaboration.

One major research trajectory is the development of new protecting groups based on the benzyl ether motif. For example, researchers have explored variations of the alkoxy substitution pattern on the benzene (B151609) ring to fine-tune the stability and cleavage conditions of the protecting group. This allows for even greater selectivity in complex syntheses where multiple protected alcohols are present.

Another significant area of research is the incorporation of these motifs into scaffolds for medicinal chemistry. For instance, pyridazinone derivatives featuring a 4-methoxybenzyl group have been synthesized and investigated for a range of biological activities, including anti-oxidant, anti-bacterial, and anti-cancer properties. nih.gov In the synthesis of these molecules, a common strategy involves the alkylation of a nitrogen heterocycle with a reagent containing the desired side chain, such as ethyl bromoacetate (B1195939), to install the ester functionality. nih.gov

The synthesis of various phenoxyacetic acid ethyl esters, which are structurally related to the title compound, is also a field of active investigation. For example, the alkylation of phenols with ethyl chloroacetate (B1199739) or ethyl bromoacetate is a common method to produce these derivatives. walisongo.ac.id These compounds can serve as intermediates for agrochemicals or pharmaceuticals. A study on the synthesis of ethyl-2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) highlights a similar etherification strategy. walisongo.ac.id

Furthermore, the development of novel synthetic methods for the formation and cleavage of ether and ester bonds remains a central theme in organic chemistry. This includes the use of new catalysts, greener reaction conditions, and methods that offer high chemoselectivity. The principles governing the reactivity of compounds like this compound are fundamental to these ongoing research efforts.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₆O₄224.2557938-80-4
p-Methoxybenzyl alcoholC₈H₁₀O₂138.16105-13-5
Ethyl acetateC₄H₈O₂88.11141-78-6
Ethyl 2-(4-methoxyphenoxy)acetateC₁₁H₁₄O₄210.2318598-23-7

Table 2: Spectroscopic Data for a Structurally Related Compound: Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate nih.gov

Type of SpectrumKey Signals (ppm or cm⁻¹)
¹H NMR (ppm)1.23 (t, 3H), 2.22 (s, 3H), 2.33 (s, 3H), 3.85 (s, 2H), 4.17 (q, 2H), 4.87 (s, 2H), 6.48 (s, 1H), 6.93-6.96 (d, 2H), 7.25-7.27 (d, 2H)
IR (cm⁻¹)1743 (C=O, Ester), 1660 (C=O, Amide), 1599 (C=C), 1205 (C-N), 1011 and 1145 (C-O)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B3145709 Ethyl 2-((4-methoxybenzyl)oxy)acetate CAS No. 57938-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFQQGLYCKDALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269383
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
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Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57938-80-4
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57938-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 4 Methoxybenzyl Oxy Acetate

Esterification and Etherification Approaches

The most prevalent methods for synthesizing Ethyl 2-((4-methoxybenzyl)oxy)acetate involve a combination of etherification and esterification principles, most notably the Williamson ether synthesis. This reaction, first developed in the 1850s, remains one of the most straightforward and widely used methods for preparing ethers in both laboratory and industrial settings. wikipedia.orggold-chemistry.org

Alkylation Reactions Utilizing Halogenated Acetates (e.g., Ethyl Bromoacetate (B1195939), Ethyl Chloroacetate)

A primary and effective route to this compound is the alkylation of 4-methoxybenzyl alcohol with a halogenated acetate (B1210297), such as ethyl bromoacetate or ethyl chloroacetate (B1199739). beilstein-journals.orgrsc.org This reaction is a classic example of the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org The process is valued for its broad scope and reliability in forming both symmetrical and asymmetrical ethers. gold-chemistry.org

In a typical procedure, 4-methoxybenzyl alcohol is first deprotonated by a base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide ion to form the desired ether product. masterorganicchemistry.com Ethyl bromoacetate is frequently used due to the good leaving group ability of the bromide ion. beilstein-journals.org

Nucleophilic Substitution Strategies on 4-Methoxybenzyl Alcohol

The core of this synthetic strategy is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in a concerted fashion, where the nucleophile attacks the electrophile from the backside, leading to the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond. wikipedia.orgyoutube.com

The first step is the crucial in-situ formation of the 4-methoxybenzyl alkoxide ion. This is achieved by treating 4-methoxybenzyl alcohol with a suitable base. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic methylene carbon of the ethyl haloacetate. masterorganicchemistry.comyoutube.com For the SN2 reaction to proceed efficiently, a good leaving group, typically a halide, is essential. wikipedia.org The reaction works best with primary alkyl halides, like ethyl bromoacetate, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.comlibretexts.org

Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature, Stoichiometry)

The success and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The choice of base, solvent, temperature, and stoichiometry of the reactants are critical factors that influence the reaction's outcome.

Bases: A variety of bases can be employed to deprotonate 4-methoxybenzyl alcohol. Strong bases like sodium hydride (NaH) are highly effective and often used to ensure complete formation of the alkoxide before the addition of the alkylating agent. beilstein-journals.orgyoutube.com Weaker bases, such as potassium carbonate (K₂CO₃), are also commonly used, often in conjunction with a solvent that promotes the reaction, and may require heating to proceed at a reasonable rate. gold-chemistry.orgrsc.org

Solvents: The solvent plays a key role in solvating the ions and influencing the reaction rate. Dry polar aprotic solvents are generally preferred for SN2 reactions. Tetrahydrofuran (THF) is a common choice when using strong bases like NaH. beilstein-journals.org Other solvents like acetonitrile and acetone are effective when using carbonate bases. rsc.org

Temperature: The reaction temperature is adjusted based on the reactivity of the chosen substrates and reagents. Reactions involving highly reactive species like sodium hydride may be initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation, and then allowed to proceed at room temperature. beilstein-journals.org In contrast, syntheses using less reactive components, such as potassium carbonate, often require heating under reflux to achieve a satisfactory reaction rate. rsc.org

Stoichiometry: The molar ratio of the reactants is another important consideration. Often, a slight excess of the alkylating agent or the alcohol may be used to drive the reaction to completion. In one documented synthesis, 4-methoxybenzyl alcohol was treated with approximately 1.1 equivalents of sodium hydride and 1.0 equivalent of ethyl bromoacetate to yield the final product. beilstein-journals.org

The following interactive table summarizes different reported conditions for the synthesis, illustrating the impact of these variables on the reaction's success.

Reactant 1Reactant 2BaseSolventTemperatureReference
4-Methoxybenzyl alcoholEthyl bromoacetateSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room Temperature beilstein-journals.org
4-Hydroxy-3-methoxy-benzyl alcoholEthyl bromoacetatePotassium Carbonate (K₂CO₃)AcetonitrileReflux rsc.org
VanillinEthyl bromoacetatePotassium Carbonate (K₂CO₃)AcetoneReflux rsc.org

Alternative Synthetic Routes and Precursor Utilization

While the Williamson ether synthesis represents the most direct approach, alternative strategies and the use of different starting materials can also be employed to generate this compound and its analogs.

Exploration of Diverse Starting Materials Beyond Primary Alkylation Routes

Beyond the direct alkylation of 4-methoxybenzyl alcohol, other precursors can be considered. One alternative pathway involves a two-step sequence:

Synthesis of 2-((4-methoxybenzyl)oxy)acetic acid: This intermediate can be formed via the Williamson ether synthesis using an chloroacetic acid or bromoacetic acid in place of its ethyl ester.

Esterification: The resulting carboxylic acid can then be esterified with ethanol under acidic conditions (e.g., Fischer esterification) to yield the final product, this compound.

Another potential route could involve reversing the roles of the nucleophile and electrophile. This would entail reacting the sodium salt of ethyl glycolate with 4-methoxybenzyl chloride. Furthermore, methods for preparing 4-methoxybenzyl esters from activated carboxylic acids, such as acid chlorides or 4-nitrophenyl esters, are well-documented and could be adapted for related syntheses. nih.gov

Convergent and Divergent Synthetic Pathways for Analogous Structures

The synthesis of this compound can also be viewed through the strategic lens of convergent and divergent synthesis, particularly when considering the creation of libraries of related compounds.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a wide array of structurally related compounds. wikipedia.org this compound can serve as an excellent starting point for such a strategy. For example, the ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of different amines to produce a series of amides. Alternatively, the ester can be reduced to an alcohol, or the aromatic ring can undergo further electrophilic substitution, allowing for rapid diversification from a central molecular core. wikipedia.org This approach is highly valuable in medicinal chemistry and materials science for creating and screening libraries of new molecules for desired properties. wikipedia.org

Catalysis in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound. The dual functionality of the molecule necessitates careful consideration of catalytic systems that can facilitate the formation of both the ether and ester bonds, either in a stepwise or a convergent manner.

The synthesis of this compound involves two key bond formations: the C-O-C ether linkage and the C-O-C=O ester linkage. The catalytic approach for each is distinct, with bases playing a crucial role in etherification and acids being fundamental for esterification.

Basic Catalysts in Ether Bond Formation:

The ether moiety of this compound is typically formed through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would involve the reaction of 4-methoxybenzyl alcohol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate).

The primary role of a basic catalyst is to deprotonate the hydroxyl group of 4-methoxybenzyl alcohol to form the more nucleophilic 4-methoxybenzyloxide anion. Strong bases are generally required to drive this equilibrium towards the alkoxide. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH). francis-press.com The choice of base can influence the reaction rate and yield. For instance, NaH provides an irreversible deprotonation, driving the reaction to completion.

The general mechanism involves the following steps:

Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-methoxybenzyl alcohol.

Nucleophilic Attack: The resulting 4-methoxybenzyloxide attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion in an S(_N)2 reaction.

The reaction conditions, including the choice of solvent (typically a polar aprotic solvent like DMF or DMSO) and temperature, are crucial to favor the S(_N)2 pathway and minimize side reactions like elimination. francis-press.com

Acidic Catalysts in Ester Bond Formation:

The ethyl ester group in this compound is commonly synthesized via Fischer esterification. This reaction involves the condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comoperachem.compatsnap.comcerritos.edu For the target molecule, this would entail the reaction of 2-((4-methoxybenzyl)oxy)acetic acid with ethanol.

The acid catalyst plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of ethanol. masterorganicchemistry.com

The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl group: The acid catalyst activates the carboxylic acid.

Nucleophilic attack by the alcohol: Ethanol attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed, for example, by azeotropic distillation. patsnap.com

Interactive Data Table: Comparison of Traditional Catalysts for Ether and Ester Formation

Bond Formation Reaction Type Catalyst Type Specific Examples Role of Catalyst Typical Reaction Conditions Anticipated Yield
EtherWilliamson Ether SynthesisBasicSodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)Deprotonates the alcohol to form a more potent nucleophile.Polar aprotic solvent (e.g., DMF, Acetone), Elevated temperature.Good to Excellent
EsterFischer EsterificationAcidicSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.Excess alcohol (serves as solvent and reactant), Reflux temperature.Moderate to High (Equilibrium)

While traditional acid and base catalysis are effective, there is a continuous drive towards developing more efficient, selective, and environmentally benign synthetic methods. Several emerging catalytic systems have shown promise in the synthesis of ethers and esters, and by extension, could be applied to the synthesis of this compound.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of the Williamson ether synthesis for the ether bond in this compound, PTC can offer significant advantages. The reaction between the sodium salt of 4-methoxybenzyl alcohol (which may have low solubility in organic solvents) and ethyl chloroacetate (an organic liquid) can be accelerated by a phase-transfer catalyst.

Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers are commonly used as phase-transfer catalysts. The catalyst transports the alkoxide anion from the solid or aqueous phase into the organic phase, where it can react with the ethyl haloacetate. This approach can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and safer bases like potassium carbonate. The synthesis of analogous ethyl 2-(4-nitrophenoxy)acetate has been successfully demonstrated using phase-transfer catalysis under ultrasound irradiation, suggesting the applicability of this method. ijche.comijche.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. Both Williamson ether synthesis and Fischer esterification can be significantly accelerated under microwave conditions. For the synthesis of this compound, microwave heating could be applied to both the etherification and esterification steps. Microwave-assisted Williamson ether synthesis has been reported to proceed efficiently in the absence of phase-transfer catalysts. orgchemres.org Similarly, microwave-assisted esterifications are known to be rapid and high-yielding. orgchemres.org

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that are finding increasing use as both solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional volatile organic solvents. For the synthesis of this compound, acidic ionic liquids could serve as recyclable catalysts for the Fischer esterification step. Basic ionic liquids, on the other hand, could be employed in the Williamson ether synthesis. The use of ionic liquids can lead to improved reaction rates and easier product separation and catalyst recycling.

Interactive Data Table: Overview of Emerging Catalytic Systems

Catalytic System Applicable Reaction Mechanism of Enhancement Potential Advantages Representative Catalyst/Condition
Phase-Transfer Catalysis (PTC)Williamson Ether SynthesisFacilitates the transfer of the alkoxide nucleophile between phases.Milder reaction conditions, use of weaker and safer bases, increased reaction rates.Tetrabutylammonium Bromide (TBAB)
Microwave-Assisted SynthesisWilliamson Ether Synthesis & Fischer EsterificationRapid and uniform heating of the reaction mixture.Drastically reduced reaction times, often higher yields and purities.Microwave Reactor
Ionic Liquids (ILs)Williamson Ether Synthesis & Fischer EsterificationCan act as both solvent and catalyst, providing a unique reaction environment.Recyclability of the catalyst/solvent system, potentially enhanced reaction rates and selectivity.Acidic or Basic Imidazolium or Pyridinium salts
Ultrasound-Assisted SynthesisWilliamson Ether SynthesisAcoustic cavitation enhances mass transfer and creates localized high-temperature and high-pressure zones.Increased reaction rates, especially in heterogeneous systems.Ultrasonic Bath/Probe

Applications of Ethyl 2 4 Methoxybenzyl Oxy Acetate As a Versatile Organic Building Block

Role in the Total Synthesis of Complex Organic Molecules

The strategic incorporation of Ethyl 2-((4-methoxybenzyl)oxy)acetate into synthetic routes has proven instrumental in the total synthesis of numerous natural products and other complex organic targets. Its utility stems from its ability to serve as a precursor to advanced intermediates and to introduce a key structural motif into intricate molecular architectures.

As a Precursor to Advanced Intermediates (e.g., 2-((4-methoxybenzyl)oxy)acetaldehyde)

One of the primary applications of this compound is its conversion to the corresponding aldehyde, 2-((4-methoxybenzyl)oxy)acetaldehyde. This transformation is typically achieved through partial reduction of the ethyl ester functionality. A common and effective reagent for this purpose is Diisobutylaluminum hydride (DIBAL-H). youtube.comcommonorganicchemistry.commasterorganicchemistry.comwikipedia.orgchemistrysteps.com The reaction is generally performed at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol. chemistrysteps.com

The resulting aldehyde is a valuable intermediate in a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reactions with organometallic reagents. The p-methoxybenzyl (PMB) ether serves as a robust protecting group for the hydroxyl functionality, stable to a range of reaction conditions, allowing for selective transformations at the aldehyde group.

Table 1: Reagents for the Reduction of Esters to Aldehydes

Reagent Typical Conditions Selectivity
Diisobutylaluminum hydride (DIBAL-H) Toluene or Hexane, -78 °C High for esters to aldehydes

Introduction of the Methoxybenzyl Glycolate Unit into Complex Architectures

This compound serves as a convenient reagent for the introduction of the methoxybenzyl glycolate unit into complex molecules. This moiety is a common feature in a number of biologically active natural products. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with alcohols or amines within a larger molecular framework using standard peptide coupling or esterification methods.

Alternatively, the enolate of this compound can be generated and utilized in alkylation or acylation reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby incorporating the protected glycolate unit. The PMB protecting group can be selectively removed at a later stage of the synthesis to reveal the free hydroxyl group.

Utilization in Multi-Step Organic Transformations

The unique combination of a stable protecting group and a modifiable ester functionality makes this compound a valuable tool in multi-step organic transformations, enabling complex synthetic strategies.

As a Latent Carboxylic Acid Equivalent in Chain Elongation

In multi-step syntheses, it is often necessary to mask a carboxylic acid functionality while other transformations are carried out on the molecule. This compound can function as a "latent" or protected equivalent of a carboxylic acid. The ethyl ester can be carried through multiple synthetic steps and then hydrolyzed under basic or acidic conditions to reveal the carboxylic acid at the desired stage. This strategy is particularly useful in chain elongation processes where the carboxylic acid is needed for a subsequent coupling reaction.

Strategies for Orthogonal Protecting Group Chemistry in Polyfunctionalized Systems

The p-methoxybenzyl (PMB) ether in this compound is a key element in designing orthogonal protecting group strategies for the synthesis of polyfunctionalized molecules. total-synthesis.com The PMB group is stable to a wide range of reagents but can be selectively cleaved under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). total-synthesis.comsoton.ac.uk

This orthogonality is crucial when other protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers, or acid-labile groups (e.g., Boc, trityl), are present in the molecule. The ethyl ester, on the other hand, can be selectively hydrolyzed under basic conditions (e.g., LiOH, NaOH) or acidic conditions without affecting the PMB ether or many other common protecting groups. This differential reactivity allows for the sequential deprotection and manipulation of different functional groups within a complex molecule. nih.gov

Table 2: Orthogonal Deprotection Strategies

Protecting Group Reagents for Cleavage Orthogonal To
p-Methoxybenzyl (PMB) Ether DDQ, CAN, Strong Acid Silyl ethers, Benzyl ethers (under oxidative conditions)
Ethyl Ester LiOH, NaOH, H+/H2O PMB ether, Silyl ethers, Benzyl ethers
tert-Butyldimethylsilyl (TBS) Ether TBAF, HF PMB ether (under non-acidic conditions), Esters

Synthetic Utility in Constructing Diverse Molecular Scaffolds

The versatility of this compound extends to its use in the construction of a variety of molecular scaffolds. As a bifunctional building block, it can participate in reactions at both the ester and the carbon alpha to the ester. For instance, the active methylene group can be deprotonated to form an enolate, which can then be used in various condensation and alkylation reactions to build more complex carbon skeletons.

This reactivity has been exploited in the synthesis of heterocyclic compounds, carbocycles, and other intricate molecular architectures. The ability to introduce a protected hydroxylated two-carbon unit makes it a valuable synthon for the construction of natural product-like scaffolds and for the generation of libraries of compounds for drug discovery.

Incorporation into Heterocyclic Systems

Functionalized ethyl acetate (B1210297) derivatives are well-established precursors in the synthesis of a wide array of heterocyclic compounds. The ester functional group can be readily converted into other functionalities, such as amides, hydrazides, or acids, which can then participate in cyclization reactions to form diverse ring systems.

A pertinent example that illustrates this synthetic strategy is the use of a structurally related thioether, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, as a key intermediate for constructing more complex heterocycles. This compound is prepared via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl chloroacetate (B1199739). The resulting ester is then treated with hydrazine hydrate to form 2-(benzothiazol-2-ylthio)acetohydrazide chemmethod.com. This hydrazide serves as a pivotal building block, which can be reacted with various aromatic aldehydes to produce Schiff bases. These intermediates are then cyclized to yield complex heterocyclic systems such as diazetidine-2-thiones and oxazolidinones, which are classes of compounds often investigated for their biological activities chemmethod.com.

This multi-step synthesis demonstrates a common pathway where the ethyl acetate moiety is first modified to introduce a reactive nucleophilic group (the hydrazide), which then enables the construction of the heterocyclic core. A similar synthetic logic can be applied to this compound, where its ester group could be transformed to facilitate its incorporation into various heterocyclic frameworks.

Application in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. This compound possesses acidic protons on the α-carbon (the carbon atom situated between the ether oxygen and the carbonyl group), enabling it to participate in crucial C-C bond-forming reactions, most notably through the formation of an enolate intermediate.

Alkylation of Enolates

One of the most powerful applications of esters like this compound is in alkylation reactions. libretexts.orgpressbooks.publibretexts.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can completely deprotonate the α-carbon to generate a nucleophilic enolate ion. masterorganicchemistry.com This enolate reacts efficiently with electrophilic alkyl halides (e.g., methyl, primary, allylic, or benzylic halides) in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgpressbooks.pub This process results in the formation of a new carbon-carbon bond at the α-position, effectively elongating the carbon chain.

The general sequence involves:

Enolate Formation: The ester is treated with a strong base (like LDA) in an aprotic solvent (like THF) at low temperatures to quantitatively form the enolate. pressbooks.pub

Alkylation: The nucleophilic enolate is then reacted with an alkyl halide (R-X), where it displaces the halide leaving group to form the α-alkylated product. masterorganicchemistry.com

Enolate PrecursorAlkylating Agent (R-X)Product
This compoundMethyl Iodide (CH₃I)Ethyl 2-((4-methoxybenzyl)oxy)propanoate
This compoundBenzyl Bromide (BnBr)Ethyl 2-((4-methoxybenzyl)oxy)-3-phenylpropanoate
This compoundAllyl Bromide (CH₂=CHCH₂Br)Ethyl 2-((4-methoxybenzyl)oxy)pent-4-enoate

Intramolecular Condensation Reactions

Derivatives of this compound can also be designed to undergo intramolecular carbon-carbon bond-forming reactions. For instance, a diester substrate could be subjected to a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. masterorganicchemistry.comyoutube.com In this reaction, treatment with a base (such as sodium ethoxide) would cause the enolate of one ester group to attack the carbonyl of the second ester group within the same molecule, leading to the formation of a cyclic β-keto ester after an acidic workup. masterorganicchemistry.comyoutube.comcore.ac.uk This strategy is a powerful method for constructing five- or six-membered rings, which are common structural motifs in natural products and pharmaceuticals.

Derivatives and Analogues of Ethyl 2 4 Methoxybenzyl Oxy Acetate: Synthesis and Structure Reactivity Relationships

Systematic Synthesis of Analogues with Modified Structural Features

The synthesis of analogues of ethyl 2-((4-methoxybenzyl)oxy)acetate is achieved through targeted modifications of its primary structural components. These alterations allow for the fine-tuning of electronic, steric, and physicochemical properties.

The electronic nature of the benzyl (B1604629) group can be systematically modified by introducing substituents onto the aromatic ring. Standard synthetic protocols, such as the Williamson ether synthesis, can be employed, starting from ethyl glycolate and a variety of substituted benzyl halides. For instance, reacting ethyl bromoacetate (B1195939) with the sodium salt of a substituted benzyl alcohol is a common route.

Electron-donating groups (e.g., alkyl, additional methoxy (B1213986) groups) and electron-withdrawing groups (e.g., halogens, nitro, cyano groups) can be incorporated. The synthesis of halogenated analogues, for example, can be achieved using the corresponding chloro-, bromo-, or fluoro-substituted benzyl bromides. These modifications are crucial for studying the electronic effects on the stability and reactivity of the ether linkage and other parts of the molecule.

Table 1: Examples of Synthesized Benzyl Ether Analogues

Substituent on Benzyl Ring Starting Benzyl Halide Resulting Analogue Name
4-Chloro 1-(bromomethyl)-4-chlorobenzene Ethyl 2-((4-chlorobenzyl)oxy)acetate
4-Nitro 1-(bromomethyl)-4-nitrobenzene Ethyl 2-((4-nitrobenzyl)oxy)acetate
3,4-Dimethoxy 4-(bromomethyl)-1,2-dimethoxybenzene Ethyl 2-((3,4-dimethoxybenzyl)oxy)acetate
4-Trifluoromethyl 1-(bromomethyl)-4-(trifluoromethyl)benzene Ethyl 2-((4-(trifluoromethyl)benzyl)oxy)acetate

The ethyl ester functionality of the parent compound is a key site for modification, allowing for the synthesis of a range of derivatives with varied hydrolytic stability and nucleophilic reactivity.

Different Alkyl Esters : Transesterification reactions can be employed to replace the ethyl group with other alkyl or aryl moieties. This is typically achieved by reacting this compound with a different alcohol (e.g., methanol, isopropanol, tert-butanol) under acidic or basic catalysis. The choice of alcohol and reaction conditions can influence the yield and purity of the resulting ester.

Amides : Amidation can be achieved by reacting the ester with primary or secondary amines. This conversion can be facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) when starting from the corresponding carboxylic acid, or by direct aminolysis of the ester, sometimes under elevated temperatures or with catalysis. This approach yields N-substituted amides, for instance, N-(4-methoxybenzyl)undec-10-enamide has been synthesized using DCC and 4-dimethylaminopyridine (DMAP) as catalysts nih.gov.

Thioesters : Thioester analogues can be prepared by reacting the corresponding carboxylic acid with a thiol in the presence of a coupling agent, or through other specialized methods. Thioesters are of interest due to their unique reactivity compared to their oxygen-containing ester counterparts. General methods for thioester synthesis often involve the acylation of thiols rsc.org.

Table 2: Modifications of the Ester Group

Derivative Type Reactant Synthetic Method
Methyl Ester Methanol Acid-catalyzed transesterification
Benzylamide Benzylamine Direct aminolysis or DCC/DMAP coupling
Ethyl Thioester Ethanethiol Acylation of thiol from the corresponding acid

The alkoxyacetate linker can be used to attach the 4-methoxybenzyl moiety to various heterocyclic systems, which are often associated with diverse biological activities. The synthesis of such conjugates typically involves the alkylation of a nitrogen atom within the heterocycle using an activated form of the alkoxyacetate, such as ethyl bromoacetate, followed by further synthetic manipulations.

For example, a pyridazinone derivative, ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, has been synthesized. This was achieved by reacting a 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one precursor with ethyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium bromide nih.gov. Similarly, the synthesis of quinolinone derivatives can be achieved through intramolecular cyclization reactions of precursors containing the alkoxyacetate moiety sioc-journal.cnresearchgate.netiipseries.orgorganic-chemistry.orgnih.gov. Another example is the synthesis of ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate, which was obtained by reacting the corresponding pyridazinone with ethyl bromoacetate in acetone with potassium carbonate nih.gov.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Enrichment

The introduction of chirality into derivatives of this compound can be achieved through several stereoselective synthetic strategies. The carbon atom alpha to the ester carbonyl is a primary target for creating a stereocenter.

One prominent method is the asymmetric alkylation of glycine enolate equivalents. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, can be used to mediate the reaction between a glycine imine ester (e.g., N-(diphenylmethylene) glycine ethyl ester) and a substituted benzyl bromide. This approach has been shown to produce α-alkylated glycinates with high yields and enantiomeric excess when using various substituted benzyl bromides acs.org.

Alternatively, enzymatic kinetic resolution offers a powerful tool for separating enantiomers. Racemic mixtures of 2-alkoxyacetic acids or their esters can be resolved using lipases. For instance, lipase B from Candida antarctica (CALB) has been used for the enantiomer-selective N-acylation of racemic amines using 2-alkoxyacetate esters as acylating agents researchgate.net. Similarly, the lipase-catalyzed hydrolysis of racemic esters can provide one enantiomer as the alcohol and the other as the unreacted ester, both with high enantiomeric purity mdpi.com. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer. This has been applied to α-keto esters using transfer hydrogenation catalysts in conjunction with lipases nih.gov.

Correlations Between Subtle Structural Modifications and Resultant Chemical Reactivity

The electronic and steric properties of substituents introduced into the analogues of this compound can have a profound impact on their chemical reactivity. These relationships can often be quantified using linear free-energy relationships, such as the Hammett equation libretexts.orgviu.ca.

The Hammett equation, log(K/K₀) = ρσ, correlates the reaction rates (k) or equilibrium constants (K) of a series of reactions of substituted aromatic compounds with the Hammett substituent constant (σ) and the reaction constant (ρ) viu.ca. The σ value represents the electron-donating or electron-withdrawing ability of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects.

For derivatives with substituents on the benzyl ring, electron-withdrawing groups (e.g., -NO₂, -Cl, with positive σ values) would be expected to decrease the electron density on the benzylic ether oxygen. This can affect the stability of any intermediates formed during reactions involving this part of the molecule. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, with negative σ values) increase electron density. For reactions where a positive charge develops in the transition state at the benzylic position, electron-donating groups will accelerate the reaction (negative ρ value), while electron-withdrawing groups will retard it nih.gov. In some cases, particularly with reactions involving benzylic systems, non-linear (convex or "U-shaped") Hammett plots can be observed, indicating a change in the reaction mechanism or rate-limiting step as the electronic nature of the substituent is varied from donating to withdrawing acs.org.

Steric effects also play a critical role, particularly with ortho-substituents on the benzyl ring, which can hinder the approach of reagents to nearby reaction centers libretexts.orgescholarship.org.

Crystallographic Analysis of Derivatives for Detailed Structural Insights and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules and their packing in the solid state. For derivatives of this compound, crystallographic analysis can reveal key structural parameters such as bond lengths, bond angles, and torsion angles.

In the crystal structure of a related heterocyclic conjugate, ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, it was observed that the ester substituent is nearly perpendicular to the dihydropyridazine ring. The crystal packing is stabilized by a combination of C—H⋯O and C—H⋯π(ring) interactions, as well as π-stacking nih.gov. Such non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the supramolecular assembly of organic molecules in crystals nih.govias.ac.in.

Analysis of the crystal structures of various substituted benzyl ether derivatives often reveals the presence of weak C—H⋯O hydrogen bonds and C–H⋯π interactions that consolidate the crystal packing nih.gov. The interplay of these weak interactions can lead to the formation of complex multi-dimensional supramolecular networks. The specific nature and geometry of these intermolecular contacts are influenced by the type and position of substituents on the aromatic rings nih.govnih.gov.

Future Directions and Emerging Research Avenues for Ethyl 2 4 Methoxybenzyl Oxy Acetate

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

The conventional synthesis of Ethyl 2-((4-methoxybenzyl)oxy)acetate typically involves the Williamson ether synthesis, a reliable but often harsh method requiring strong bases and high temperatures. Future research is focused on developing more efficient and selective catalytic systems that operate under milder conditions, minimize waste, and improve yield.

Emerging research in catalysis for similar C-O bond formations includes the use of transition metal catalysts, organocatalysts, and photocatalytic systems. For instance, novel catalytic systems comprising 3,6-dichloro-1,2,4,5-tetrazine with a zinc acetate (B1210297) additive have been shown to effectively activate C-S bonds for reactions between α-benzylthioglycine esters and aromatics under ambient, light-free conditions, a strategy that could be adapted for C-O bond formation. rsc.org Furthermore, the development of organocatalytic asymmetric transfer hydrogenation for producing N-alkylated arylglycinate esters highlights a trend towards metal-free, stereoselective synthesis that could inspire new routes to chiral analogues of this compound. whiterose.ac.uk

Table 1: Comparison of Catalytic Systems for Ether and Ester Synthesis
Catalytic SystemTypical ReactionPotential Advantages for SynthesisReference
Traditional (e.g., NaH, K₂CO₃)Williamson Ether SynthesisWell-established, readily available reagents. nih.gov
Palladium-Phosphine LigandsBuchwald-Hartwig Amination/EtherificationHigh functional group tolerance, milder conditions.General Knowledge
Copper-Squaramide Cooperative CatalysisAsymmetric N-H InsertionHigh enantioselectivity, rapid reaction times. researchgate.net
Tetrazine/Zinc AcetateC-S Bond FunctionalizationMetal-free catalysis, ambient conditions, potential for C-O bond adaptation. rsc.orgresearchgate.net
Chiral Phosphoric Acids (Organocatalyst)Asymmetric Transfer HydrogenationMetal-free, high enantioselectivity for related amino esters. whiterose.ac.uk

Integration into Flow Chemistry Methodologies for Scalable Production and Transformation

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. digitellinc.comwiley-vch.de The integration of this compound synthesis into flow methodologies is a promising avenue for enabling safer, more efficient, and scalable production for industrial applications. technologynetworks.compatheon.com

A hypothetical flow process would involve pumping solutions of the starting materials, such as 4-methoxybenzyl alcohol and an ethyl haloacetate, through separate channels into a microreactor. The superior mixing and temperature control within the reactor can accelerate the reaction and minimize byproduct formation. nih.gov This approach is particularly advantageous for managing exothermic reactions and handling hazardous reagents, which can be generated and consumed in situ. wiley-vch.denih.gov The development of such a process would facilitate the on-demand production of this compound, aligning with modern manufacturing principles. patheon.com

Table 2: Proposed Parameters for Flow Synthesis of this compound
ParameterProposed ConditionRationaleReference
Reactor TypePacked-bed or Micro-channel ReactorHigh surface-area-to-volume ratio for efficient heat and mass transfer. wiley-vch.de
Reactants4-methoxybenzyl alcohol; Ethyl bromoacetate (B1195939); Potassium carbonate (solid supported)Common reagents for Williamson ether synthesis. Solid support for base simplifies purification. nih.gov
SolventAcetonitrile or Dimethylformamide (DMF)Good solubility for reactants and compatibility with flow conditions. nih.gov
Temperature60-100 °CHigher temperatures achievable safely in flow, accelerating reaction rates. technologynetworks.com
Residence Time5-20 minutesOptimized to achieve high conversion while maintaining high throughput. digitellinc.com
Pressure5-10 barAllows for heating solvents above their boiling points, further increasing reaction rates. technologynetworks.com

Development of New Synthetic Transformations Utilizing its Unique Reactivity Profile

The primary utility of this compound in multi-step synthesis stems from the unique properties of the 4-methoxybenzyl (PMB) group. The PMB ether serves as a robust protecting group for the hydroxyl functionality of a glycolic acid ester. nih.govunivie.ac.at It is stable under a wide range of conditions but can be selectively cleaved when desired, making it a versatile tool in the synthesis of complex molecules. researchgate.net

Future research will likely focus on exploiting this protecting group strategy in novel synthetic sequences. For instance, after modification of the ethyl ester moiety (e.g., hydrolysis, amidation, or reduction), the PMB group can be removed to unmask a hydroxyl group for further transformation. This dual functionality allows the compound to serve as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The development of new orthogonal deprotection strategies that are compatible with increasingly complex substrates remains an active area of research. nih.govacs.org

Table 3: Deprotection Methods for the 4-Methoxybenzyl (PMB) Group
ReagentConditionsMechanismReference
Trifluoroacetic Acid (TFA)Room temperature or mild heatingAcid-mediated hydrolysis univie.ac.attandfonline.com
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)Anhydrous CH₂Cl₂, room temperatureOxidative cleavage nih.gov
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)Aqueous acetonitrileOxidative cleavage researchgate.net
Sodium/Liquid Ammonia-78 °CDissolving metal reduction tandfonline.com

Design of Advanced Materials Incorporating this compound Substructures

The structural motifs within this compound make it an attractive candidate for incorporation into advanced materials. The ester functionality can undergo polymerization reactions, such as transesterification, to form polyesters. By acting as a monomer, it could introduce flexible ether linkages and aromatic rings into the polymer backbone, potentially enhancing thermal stability or modifying mechanical properties.

Drawing parallels from vinyl acetate monomer (VAM), which is a crucial building block for a wide array of polymers like polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA), this compound could serve as a specialty functional monomer. coherentmarketinsights.cominfinechem.comgantrade.com After polymerization, the PMB group could be cleaved to expose hydroxyl groups along the polymer chain. These hydroxyl groups could then be used for post-polymerization modification, such as grafting other molecules or cross-linking, to create functional materials for applications in coatings, adhesives, or biocompatible materials. acs.orgalphachem.biz

Table 4: Potential Advanced Materials and Applications
Material TypeMethod of IncorporationPotential PropertiesPotential Applications
Functional PolyestersPolycondensation (as a diol precursor after reduction)Improved flexibility, thermal stability, tunable hydrophilicity.Biodegradable plastics, drug delivery systems.
Modified Polyvinyl EthersCopolymerization of a vinyl ether derivativeControlled refractive index, specific surface interactions.Optical films, functional coatings.
Cross-linked HydrogelsPost-polymerization deprotection and cross-linkingHigh water absorption, biocompatibility.Biomedical scaffolds, soft robotics.
Functional SurfacesGrafting onto a substrateModified surface energy, sites for bioconjugation.Biosensors, anti-fouling coatings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-((4-methoxybenzyl)oxy)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 4-methoxybenzyl alcohol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target ester. Optimization includes controlling temperature (40–60°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 alcohol to bromoester) to minimize side products like dialkylation . Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms connectivity and functional groups. For example, the 4-methoxybenzyl proton signals appear as a singlet at δ 3.8 ppm (OCH₃) and δ 4.5 ppm (CH₂O). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 279.1234). X-ray crystallography (if crystalline) reveals intermolecular interactions, such as weak C–H···O hydrogen bonds and π-π stacking, which influence solid-state stability .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy. Stability studies under different temperatures (4°C, 25°C) and humidity levels (0–80% RH) via HPLC analysis over 30 days show degradation <5% when stored desiccated at 4°C .

Advanced Research Questions

Q. How does the 4-methoxybenzyl group influence the reactivity of this compound in catalytic transformations?

  • Methodology : The electron-donating methoxy group enhances the stability of intermediates in palladium-catalyzed cross-couplings. For instance, Suzuki-Miyaura reactions with aryl boronic acids proceed with >80% yield when using Pd(PPh₃)₄ as a catalyst. Kinetic studies (monitored by GC-MS) reveal that steric hindrance from the benzyl group slows nucleophilic attack at the ester carbonyl .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : Discrepancies in NMR shifts (e.g., unexpected splitting of methoxy signals) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers, clarifying splitting patterns. Computational modeling (DFT at B3LYP/6-31G*) predicts optimized geometries and chemical shifts, aiding spectral interpretation .

Q. How can this compound serve as a precursor for bioactive triazole derivatives, and what in vitro assays validate efficacy?

  • Methodology : The ester is hydrolyzed to the carboxylic acid, then coupled with hydrazides to form triazole derivatives via Huisgen cycloaddition. For antimicrobial testing, microdilution assays against Bacillus subtilis (MIC ≤ 8 µg/mL) and molecular docking (PDB: 1LXC) identify binding interactions with α-amylase. Dose-response curves (IC₅₀ values) correlate substituent effects with inhibitory potency .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : ADMET prediction tools (e.g., SwissADME) assess logP (2.1–3.5), BBB permeability (CNS < −2), and CYP450 inhibition. Molecular dynamics simulations (GROMACS) model membrane permeability, showing that lipophilic derivatives partition into lipid bilayers faster. QSAR models using Hammett σ constants relate electron-withdrawing substituents to enhanced metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.